2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid
CAS No.:
Cat. No.: VC16692099
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27NO4 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | 2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoic acid |
| Standard InChI | InChI=1S/C15H27NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h11-13,16H,3-10H2,1-2H3,(H,17,18) |
| Standard InChI Key | SSKKXRIKYHEFTJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
The compound’s molecular formula is C₁₅H₂₇NO₄, with a molecular weight of 285.38 g/mol . Its IUPAC name, 2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoic acid, reflects the presence of a cyclohexyl substituent, an ethoxy-oxobutanyl chain, and a propanoic acid group. The SMILES notation (CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)O) and InChIKey (SSKKXRIKYHEFTJ-UHFFFAOYSA-N) provide precise representations of its stereochemistry and bonding .
Table 1: Key Molecular Properties
Structural Features
The molecule’s backbone consists of a four-carbon butan-2-yl chain substituted with a cyclohexyl group at the fourth position. An ethoxy-oxo moiety at the first position and an amino-propanoic acid group at the second position complete the structure. The cyclohexyl ring introduces hydrophobicity, while the amino and carboxylic acid groups enable hydrogen bonding, influencing solubility and reactivity .
Synthesis and Manufacturing
Synthesis Pathways
Synthesis typically involves multi-step organic reactions:
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Cyclohexyl Group Introduction: Alkylation or Friedel-Crafts acylation to attach the cyclohexyl moiety to a butanoyl precursor.
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Ethoxy Ester Formation: Esterification of the oxobutanyl chain using ethanol under acidic conditions.
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Amino-Propanoic Acid Coupling: Peptide coupling reagents (e.g., DCC or EDC) facilitate the attachment of the amino-propanoic acid group.
Industrial Production
Nanjing Shizhou Biology Technology Co., Ltd. is a documented supplier, offering the compound for research purposes. Production scales likely involve batch processes under inert atmospheres to prevent degradation .
Table 2: Supplier Information
| Supplier | Location | Purity | Storage Conditions |
|---|---|---|---|
| Nanjing Shizhou Biology Technology Co., Ltd. | China | Not specified | Dark, inert atmosphere, room temperature |
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor in synthesizing peptidomimetics or prodrugs. Its ester group can be hydrolyzed in vivo to release active carboxylic acid derivatives.
Targeted Drug Delivery
Functionalization of the amino group enables conjugation to antibodies or nanoparticles, enhancing tissue-specific delivery in antibody-drug conjugates (ADCs) .
Future Research Directions
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Biological Screening: Systematic in vitro assays to evaluate antimicrobial, antiviral, and anticancer properties.
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Synthetic Optimization: Development of greener synthesis routes using biocatalysts or flow chemistry.
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Derivatization Studies: Exploring modifications to the cyclohexyl or ethoxy groups to enhance bioavailability or target specificity .
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